2-Bromo-4'-fluoroacetophenone
Overview
Description
2-Bromo-4'-fluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1-(4-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
The synthesis of 2-Bromo-4'-fluoroacetophenone can be achieved through several methods. One common approach involves the reaction of 4-fluoroacetophenone with bromine in the presence of a catalyst . Another method includes the use of ammonium bromide and oxone to convert secondary alcohols into alpha-bromoketones . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4'-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones[][4].
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4'-fluoroacetophenone is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4'-fluoroacetophenone involves its interaction with various molecular targets. The bromine atom in the compound can act as a leaving group, making it reactive in substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
2-Bromo-4'-fluoroacetophenone can be compared with other similar compounds such as:
- 2-Bromo-1-(2-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-bromophenyl)ethanone
These compounds share similar structures but differ in the position and type of substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and reactivity .
Properties
IUPAC Name |
2-bromo-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWCELATJMDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193307 | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-29-2 | |
Record name | 4-Fluorophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 403-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PVV2GVQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Fluorophenacyl bromide in current chemical research?
A1: 4-Fluorophenacyl bromide, also known as 2-Bromo-4'-fluoroacetophenone or 2-Bromo-1-(4-fluorophenyl)ethanone, serves as a versatile building block in synthesizing various heterocyclic compounds. For instance, it's been utilized in synthesizing thiazolo[3,2-b][1,2,4]triazoles [], a class of compounds investigated for their potential antimicrobial activity. It also plays a crucial role in forming pyridinium ylides, which further react to produce symmetrical pyridines with potential applications in materials science [, ].
Q2: How is the structure of 4-Fluorophenacyl bromide confirmed?
A2: The structure of newly synthesized compounds incorporating 4-Fluorophenacyl bromide is confirmed through a combination of elemental analysis and spectroscopic methods. These techniques include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance spectroscopy (1H-NMR and 13C-NMR), and Mass Spectrometry (MS) [, , ].
Q3: Are there any studies focusing on improving the synthesis of 4-Fluorophenacyl bromide?
A3: Yes, research has explored optimizing the synthesis of 4-Fluorophenacyl bromide. One study investigated the use of polymer-supported perbromide as a reagent, potentially offering advantages in terms of reaction efficiency and purification [].
Q4: Has 4-Fluorophenacyl bromide been used to determine functional groups in complex mixtures?
A4: Yes, 4-Fluorophenacyl bromide, alongside other fluoroaromatic compounds like 4-fluorobenzyl chloride and 4-fluoro-phenyldiazomethyl ketone, has been explored as a derivatizing agent for analyzing oxidized lignin. The fluorine atom in these reagents enables the use of 19F NMR spectroscopy to quantify specific functional groups, such as carboxyl groups, within the lignin structure [].
Q5: What are the potential applications of compounds synthesized using 4-Fluorophenacyl bromide?
A5: Research suggests that compounds derived from 4-Fluorophenacyl bromide hold promise in various fields:
- Antimicrobial agents: Thiazolo[3,2-b][1,2,4]triazoles synthesized using 4-Fluorophenacyl bromide have demonstrated antimicrobial activity against select bacteria and yeasts [].
- Material Science: Symmetrical pyridines, synthesized through reactions involving 4-Fluorophenacyl bromide-derived intermediates, could have applications in materials science due to their unique electronic and optical properties [, ].
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